N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide
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Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide, also known as Isobutylamides, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It can also inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. Additionally, it can effectively kill various insect pests by disrupting their nervous system.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, it also has some limitations. For example, its mechanism of action is not fully understood, and its effects may vary depending on the type of cell or organism being studied.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide. One area of research could focus on elucidating its mechanism of action, which could provide insights into its potential applications in various fields. Another area of research could focus on optimizing its synthesis method to increase its yield and purity. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and as an insecticide.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide involves the reaction of 4-phenoxybenzoyl chloride with tert-butyl hydroxylamine hydrochloride followed by the addition of sodium hydroxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an insecticide, as it can effectively kill various insect pests.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)17-13-18(22-25-17)21-19(23)14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXBPZLYHAOTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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